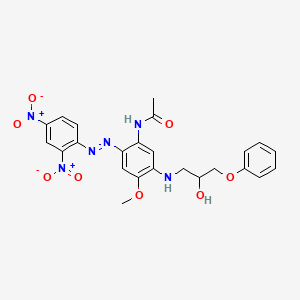
Acetamide, N-(2-((2,4-dinitrophenyl)azo)-5-((2-hydroxy-3-phenoxypropyl)amino)-4-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Acetamide, N-(2-((2,4-dinitrophenyl)azo)-5-((2-hydroxy-3-phenoxypropyl)amino)-4-methoxyphenyl)-” is a complex organic compound that features a combination of functional groups, including acetamide, azo, dinitrophenyl, hydroxy, phenoxy, and methoxy groups. This compound is likely to be of interest in various fields of chemistry and biology due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, N-(2-((2,4-dinitrophenyl)azo)-5-((2-hydroxy-3-phenoxypropyl)amino)-4-methoxyphenyl)-” would involve multiple steps, each targeting the introduction of specific functional groups. Typical synthetic routes might include:
Formation of the azo group: This could involve the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Introduction of the dinitrophenyl group: This might be achieved through nitration reactions.
Attachment of the hydroxy and phenoxy groups: These could be introduced through nucleophilic substitution reactions.
Formation of the acetamide group: This could involve acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxy or phenoxy groups.
Reduction: The azo group could be reduced to form amines.
Substitution: Various substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution reagents: Halogens, nucleophiles like hydroxide or alkoxide ions.
Major Products
The major products would depend on the specific reactions and conditions but might include:
Oxidation products: Quinones, carboxylic acids.
Reduction products: Amines.
Substitution products: Halogenated or alkylated derivatives.
科学研究应用
Chemistry
The compound could be used as a reagent or intermediate in organic synthesis, particularly in the synthesis of dyes or pigments due to the presence of the azo group.
Biology
In biological research, the compound might be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.
Medicine
Industry
In industry, the compound might be used in the manufacture of dyes, pigments, or other specialty chemicals.
作用机制
The mechanism of action would depend on the specific application but might involve:
Binding to enzymes or receptors: The compound could interact with specific proteins, altering their activity.
Pathway modulation: The compound might influence biochemical pathways, either by inhibiting or activating specific steps.
相似化合物的比较
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide groups.
Azo compounds: Other compounds containing azo groups.
Dinitrophenyl compounds: Compounds with dinitrophenyl groups.
Uniqueness
The uniqueness of “Acetamide, N-(2-((2,4-dinitrophenyl)azo)-5-((2-hydroxy-3-phenoxypropyl)amino)-4-methoxyphenyl)-” lies in its combination of multiple functional groups, which could confer unique chemical and biological properties.
属性
| 67874-70-8 | |
分子式 |
C24H24N6O8 |
分子量 |
524.5 g/mol |
IUPAC 名称 |
N-[2-[(2,4-dinitrophenyl)diazenyl]-5-[(2-hydroxy-3-phenoxypropyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C24H24N6O8/c1-15(31)26-20-11-22(25-13-17(32)14-38-18-6-4-3-5-7-18)24(37-2)12-21(20)28-27-19-9-8-16(29(33)34)10-23(19)30(35)36/h3-12,17,25,32H,13-14H2,1-2H3,(H,26,31) |
InChI 键 |
MYRJIGORVBOITE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC)NCC(COC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


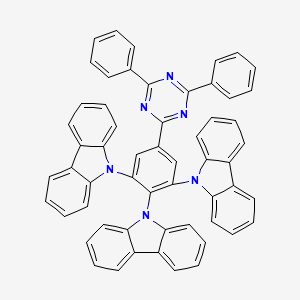
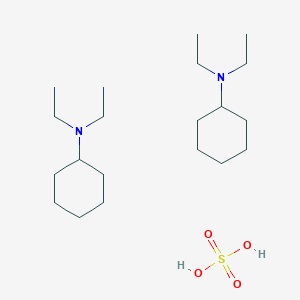

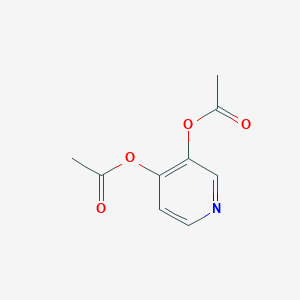
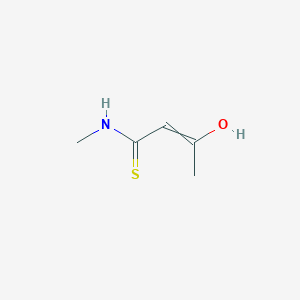
![6H-Pyrrolo[2,3-g]quinoxaline](/img/structure/B13781532.png)
